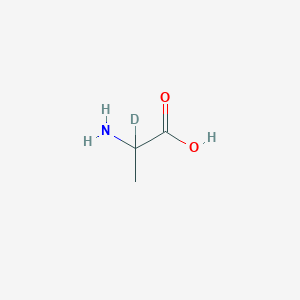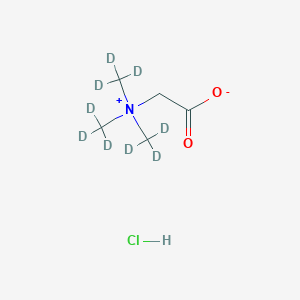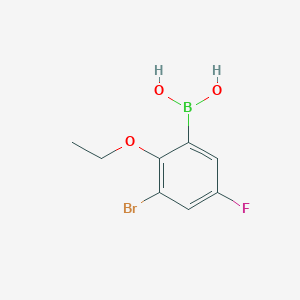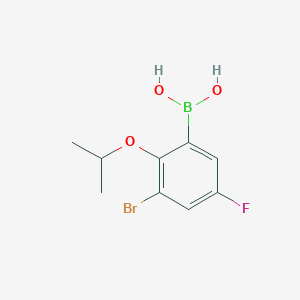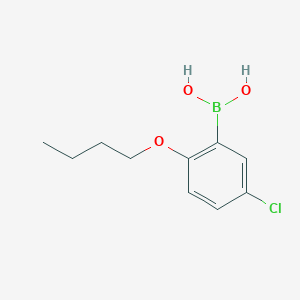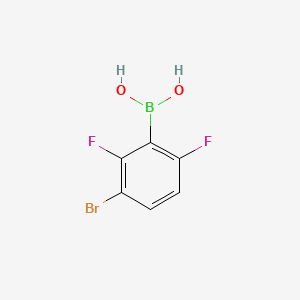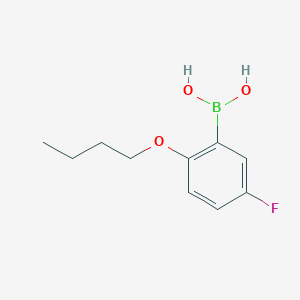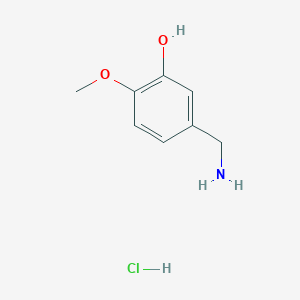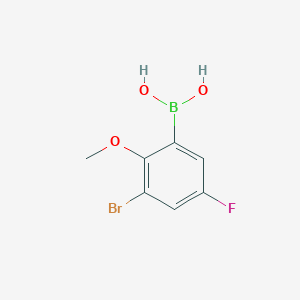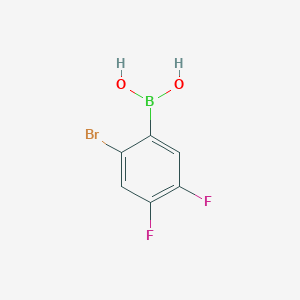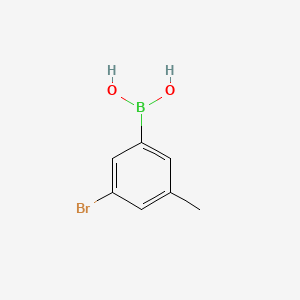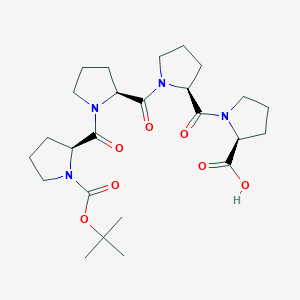
Boc-pro-pro-pro-pro-OH
Vue d'ensemble
Description
The compound tert-Butyloxycarbonyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-OH (Boc-pro-pro-pro-pro-OH) is a tetrapeptide derivative. It is commonly used in peptide synthesis due to its stability and ease of handling. The tert-butyloxycarbonyl (Boc) group is a protecting group for the amino group, which prevents unwanted side reactions during peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-pro-pro-pro-pro-OH typically involves the stepwise addition of proline residues to a growing peptide chain. The process begins with the protection of the amino group of proline using the Boc group. The protected proline is then coupled with another proline residue using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA). This process is repeated until the desired tetrapeptide is obtained.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be carried out using automated peptide synthesizers. These machines automate the repetitive steps of deprotection and coupling, allowing for the efficient production of peptides. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid support, facilitating purification and handling.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-pro-pro-pro-pro-OH can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling: The tetrapeptide can be further elongated by coupling with additional amino acids or peptide fragments.
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol.
Coupling: Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N,N-diisopropylethylamine (DIPEA).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Deprotection: L-prolyl-L-prolyl-L-prolyl-L-prolyl-OH.
Coupling: Extended peptides with additional amino acid residues.
Hydrolysis: Individual amino acids, primarily proline.
Applications De Recherche Scientifique
Boc-pro-pro-pro-pro-OH has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of longer peptides and proteins. It serves as a model compound for studying peptide bond formation and stability.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity. It can be used to investigate the structural and functional properties of proline-rich peptides.
Medicine: Potential applications in drug development, particularly in designing peptide-based therapeutics. Proline-rich peptides have been explored for their antimicrobial and anticancer properties.
Industry: Utilized in the production of peptide-based materials and coatings. It can be incorporated into polymers to enhance their mechanical and thermal properties.
Mécanisme D'action
The mechanism of action of Boc-pro-pro-pro-pro-OH is primarily related to its role as a peptide building block. The Boc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions to form longer peptide chains. The proline residues in the tetrapeptide can influence the conformation and stability of the resulting peptides, affecting their biological activity and interactions with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyloxycarbonyl-L-prolyl-L-prolyl-OH (Boc-pro-pro-OH)
- tert-Butyloxycarbonyl-L-prolyl-L-prolyl-L-prolyl-OH (Boc-pro-pro-pro-OH)
- tert-Butyloxycarbonyl-L-prolyl-OH (Boc-pro-OH)
Uniqueness
Boc-pro-pro-pro-pro-OH is unique due to its tetrapeptide structure, which provides a higher degree of conformational flexibility and stability compared to shorter peptides. The presence of multiple proline residues can induce specific secondary structures, such as polyproline helices, which are important in protein-protein interactions and biological recognition processes.
Propriétés
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N4O7/c1-25(2,3)36-24(35)29-15-6-10-18(29)22(32)27-13-4-8-16(27)20(30)26-12-5-9-17(26)21(31)28-14-7-11-19(28)23(33)34/h16-19H,4-15H2,1-3H3,(H,33,34)/t16-,17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIYRONDCOJJQA-VJANTYMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


